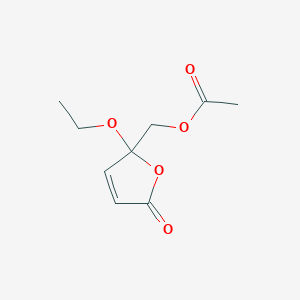
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its derivatives often involves multi-step processes. For instance, one study described the preparation of related compounds through the condensation of racemic pentane-2,4-diol derivatives, yielding diastereoisomeric bis-oxides with detailed crystal and molecular structure analysis (Mikołajczyk et al., 1984). Another approach involves the alcoholysis of diethylphosphonium chloride as a preferable method for synthesizing this compound, underscoring the variety of synthetic pathways available (Ping, 2000).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide derivatives is characterized by specific configurations and conformations. X-ray diffraction studies have revealed that dioxaphosphorinane rings typically adopt chair conformations, which are flattened at the phosphorus atom, with substituents positioned in equatorial or axial positions depending on the derivative's specific structure (Murayama & Kainosho, 1969).
Chemical Reactions and Properties
This compound participates in various chemical reactions, forming new derivatives with potentially useful properties. For example, reaction with amino acid esters produces compounds with moderate antimicrobial activity, indicating its versatility in chemical transformations (Babu et al., 2008).
Physical Properties Analysis
Studies focusing on the physical properties of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its derivatives have highlighted aspects such as solubility in various solvents, crystalline structures, and thermal stability. These investigations provide insights into how these compounds interact with different environments and their stability under various conditions (Ma et al., 2017).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates
- Summary of the Application : This compound is used in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates . These carboxylates can be used in various chemical reactions and have potential applications in pharmaceuticals.
Application 2: Synthesis of cyclic diguanosine monophosphate (c-di-GMP)
- Summary of the Application : This compound is used in the synthesis of cyclic diguanosine monophosphate (c-di-GMP) . c-di-GMP is a second messenger in bacteria and controls a variety of physiological processes including biofilm formation, motility, and virulence.
Application 3: Synthesis of 1,2-dihydro-2-oxo-1H-benzimidazole
- Summary of the Application : This compound has been used as a catalyst in the synthesis of 1,2-dihydro-2-oxo-1H-benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds that have various applications in medicinal chemistry.
Application 4: Synthesis of 2-amino-4-methyl-4H-chromene
- Summary of the Application : This compound has been used as a catalyst in the synthesis of 2-amino-4-methyl-4H-chromene . Chromenes are a class of organic compounds that are widely distributed in nature and have diverse biological activities
Application 3: Synthesis of 1,2-dihydro-2-oxo-1H-benzimidazole
- Summary of the Application : This compound has been used as a catalyst in the synthesis of 1,2-dihydro-2-oxo-1H-benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds that have various applications in medicinal chemistry.
Application 4: Synthesis of 2-amino-4-methyl-4H-chromene
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMUCIBBVMLEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063291 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |
CAS RN |
4090-55-5 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4090-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,2-DIOXAPHOSPHORINANE, 2-CHLORO-5,5-DIMETHYL-, 2-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM4VBZ8MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)



